2-(4-benzoylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(4-benzoylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2O3 and its molecular weight is 336.82. The purity is usually 95%.
The exact mass of the compound (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(phenyl)methanone hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
One significant application of related compounds involves the corrosion inhibition of mild steel in acidic media. Singaravelu et al. (2022) explored the corrosion inhibition activity of newly synthesized organic inhibitors, including derivatives of piperazine and furan, on mild steel in hydrochloric acid. These compounds demonstrated high inhibition efficiency, attributed to the formation of a protective thin film on the steel surface. The study emphasizes the potential of such compounds in mitigating corrosion, which is crucial for extending the lifespan of metal structures in corrosive environments (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Pharmaceutical Synthesis
In the realm of pharmaceuticals, compounds structurally related to "(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(phenyl)methanone hydrochloride" have been synthesized and evaluated for their biological activities. Kumar et al. (2017) synthesized a series of novel derivatives with the intention of assessing their antidepressant and antianxiety properties. This study highlights the potential therapeutic applications of such compounds in treating mental health disorders, showcasing the versatility of furan and piperazine derivatives in medicinal chemistry (Kumar et al., 2017).
Material Science
Furthermore, in material science, the synthesis and characterization of these compounds contribute to the development of new materials with potential applications in various industries. For example, Reddy et al. (2012) explored the catalytic potential of In(OTf)3 in promoting the aza-Piancatelli rearrangement, leading to the efficient synthesis of oxazine and thiazine derivatives from furan-2-yl(phenyl)methanol derivatives. This work not only underscores the utility of such compounds in organic synthesis but also opens new avenues for the development of materials with novel properties (Reddy et al., 2012).
Safety and Hazards
Future Directions
The future directions for research involving this compound could include further exploration of its synthesis, characterization, and potential applications. Given the presence of the furan and piperazine rings, this compound could potentially be of interest in fields such as medicinal chemistry or materials science .
Mechanism of Action
Target of Action
The compound “(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(phenyl)methanone hydrochloride” is a complex organic molecule that contains a piperazine ring. Piperazine derivatives are known to have a wide range of biological activities and can interact with various targets, including neurotransmitter receptors .
Pharmacokinetics
The presence of the piperazine ring and the hydrochloride salt form could potentially enhance its water solubility, which might influence its absorption and distribution .
Result of Action
Based on the biological activities of other piperazine derivatives, potential effects could include modulation of neurotransmitter activity, which could influence a variety of physiological processes .
Properties
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14;/h1-7,12,15,20H,8-11,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMVQWJKPCCZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.